molecular formula C15H11ClN4O B2436959 2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one CAS No. 2095416-98-9

2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one

Cat. No. B2436959
CAS RN: 2095416-98-9
M. Wt: 298.73
InChI Key: AEUVIBSMJGHQOA-UHFFFAOYSA-N
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Description

“2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one” is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . The compound has a linear formula of C16H13ClN4O .


Molecular Structure Analysis

The molecular structure of “2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one” is represented by the linear formula C16H13ClN4O . The molecular weight of the compound is 312.761 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one” are not explicitly mentioned in the sources I found. The compound has a molecular weight of 312.761 .

Safety and Hazards

Sigma-Aldrich, a supplier of the compound, states that they do not collect analytical data for this product and that the buyer assumes responsibility to confirm product identity and/or purity . They also state that all sales are final and that they make no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[4-[(4-chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-1-3-12(4-2-11)17-18-13-5-7-14(8-6-13)20-10-9-15(21)19-20/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUVIBSMJGHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)N3C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one

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